molecular formula C10H15NO B128854 N-Hydroxyphentermine CAS No. 38473-30-2

N-Hydroxyphentermine

Cat. No. B128854
CAS RN: 38473-30-2
M. Wt: 165.23 g/mol
InChI Key: BFFVZWRUMOUGAM-UHFFFAOYSA-N
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Description

N-Hydroxyphentermine is a metabolite of phentermine, which is a sympathomimetic amine with pharmacologic activity similar to the prototype drugs of this class used in obesity, the amphetamines. N-Hydroxyphentermine is formed through the metabolic process of N-hydroxylation, a reaction that involves the substitution of a hydrogen atom on the amine nitrogen with a hydroxyl group. This reaction is significant as it can lead to the formation of reactive metabolites with potential toxicological implications .

Synthesis Analysis

The synthesis of N-hydroxyphentermine has been

Scientific Research Applications

Enzymatic Reduction and Metabolism

N-Hydroxyphentermine undergoes reduction in liver microsomes, a process dependent on specific enzyme systems and affected by factors like oxygen and carbon monoxide. In rats, this reduction is enhanced by phenobarbital pretreatment, suggesting the involvement of inducible enzyme systems (Sum & Cho, 1976). Additionally, its oxidation to 2-methyl-2-nitro-1-phenylpropane by rat liver microsomes has been observed, implicating the role of cytochrome P-450 in this process (Sum & Cho, 1979).

Metabolic Products Identification

N-Hydroxyphentermine has been identified as a metabolic product in various studies. For instance, it was detected as a product after incubating mephentermine with rabbit liver microsomal fractions (Beckett & Bélanger, 1975). Another study found N-Hydroxyphentermine as one of the metabolic products from phentermine incubation with liver microsomal preparations (Beckett & Bélanger, 1974).

Excretion and Pharmacological Activity

Research indicates that N-Hydroxyphentermine is a significant excretion product in rabbits, undergoing further metabolism through conjugation and reduction to the parent amine, suggesting potential biological activity mediated by this compound (Beckett & Bélanger, 1978).

Impact on Hydrogen Peroxide Generation

N-Hydroxyphentermine has been shown to affect hydrogen peroxide levels generated by rat liver microsomes. It causes an increase in H2O2 levels, indicating its uncoupling effect on the cytochrome P-450 system (Cho et al., 1982).

Involvement in Microsomal Reactions

Studies have explored its involvement in various microsomal reactions, including N-demethylation and p-hydroxylation, highlighting its active role in hepatic metabolic processes (Mori et al., 1993).

Analytical Detection Methods

N-Hydroxyphentermine has been a subject of analytical study, with methods developed for its detection and quantification in biological samples, such as urine, using liquid chromatography-tandem mass spectrometry (Choi et al., 2016).

Stabilization for Analysis

Techniques for the stabilization of N-Hydroxyphentermine, necessary for gas chromatographic analysis, have been developed. This has allowed for more accurate measurement and analysis of this compound and its related metabolites (Beckett & Achari, 1977).

properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVZWRUMOUGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191791
Record name N-Hydroxyphentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyphentermine

CAS RN

38473-30-2
Record name N-Hydroxyphentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyphentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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